4-Bromo-3-chloro-5-fluoroaniline
Overview
Description
4-Bromo-3-chloro-5-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the use of 4-Bromo-3-fluoroaniline as an intermediate . The exact synthesis process can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The exact positions of these substituents can be determined by the compound’s IUPAC name.Chemical Reactions Analysis
As an intermediate, this compound is primarily used in the synthesis of other compounds. For example, it is used in the preparation of Tradizolid and various pharmaceuticals . The specific reactions it undergoes will depend on the synthesis pathway being used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.46 g/mol . Other properties such as boiling point, density, and refractive index would need to be determined experimentally .Scientific Research Applications
Metabolism in Rat Studies
4-Bromo-3-chloro-5-fluoroaniline has been investigated for its metabolic fate in rats. Studies have shown that its metabolism is rapid and extensive, leading to a large number of metabolites with little unchanged compound excreted via urine. Techniques such as HPLC-MS/MS and 19F-NMR spectroscopy have been used to detect and quantify these metabolites (Duckett et al., 2006).
Synthesis of Biological Compounds
This chemical has been utilized in the synthesis of various biological compounds. For example, it has played a role in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These synthesized compounds were found to have significant antibacterial and antifungal activities against various pathogenic strains (Abdel‐Wadood et al., 2014).
Photoelectron Spectroscopy
This compound has been studied using ultraviolet photoelectron spectroscopy (UPS) for understanding its electronic structure. These studies contribute to the field of molecular physics and chemistry (Sky & Nagy-Felsobuki, 1999).
Application in Chirality Probes
It has been used in synthesizing pseudotetrahedral polyhaloadamantanes, which are important as chirality probes in stereochemical studies. These compounds have been characterized by various spectroscopic methods and their absolute configurations have been determined (Schreiner et al., 2002).
Dielectric Relaxation Studies
In the field of dielectric science, the dielectric relaxation of compounds including this compound has been studied. These studies provide insights into the molecular dynamics and interactions in different solvents and temperature ranges (Vyas & Vashisth, 1988).
Chemoselective Functionalization
The compound has been used in chemoselective functionalization studies. For instance, its role in the chemoselective amination of pyridines demonstrates its utility in organic synthesis and chemical transformations (Stroup et al., 2007).
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-3-chloro-5-fluoroaniline involves its interaction with its targets. The bromine, chlorine, and fluorine substituents on the aniline ring can influence how the compound interacts with its targets . These halogen substituents can form halogen bonds with amino acid residues in the target proteins, influencing their function.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the nature of its interactions with these targets . The halogen substituents on the aniline ring can influence these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-3-chloro-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPLRYDSRVEQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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